N~2~,N~4~-Bis(2-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~4~-Bis(2-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of benzothiadiazepines, which are characterized by a fused ring system containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis(2-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine typically involves the reaction of 2-chloroaniline with a suitable benzothiadiazepine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~-Bis(2-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~,N~4~-Bis(2-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine has significant potential in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N2,N~4~-Bis(2-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~4~-Bis(4-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine
- N~2~,N~4~-Bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- N~2~,N~4~-Bis(4-chlorophenyl)-N6-[4-[5-[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]-3-isoxazolyl]phenyl]-1,3,5-triazine-2,4,6-triamine
Uniqueness
N~2~,N~4~-Bis(2-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine is unique due to its benzothiadiazepine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
574010-81-4 |
---|---|
Molecular Formula |
C20H14Cl2N4S |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-N,4-N-bis(2-chlorophenyl)-1,5-dihydro-3,1,5-benzothiadiazepine-2,4-diimine |
InChI |
InChI=1S/C20H14Cl2N4S/c21-13-7-1-3-9-15(13)23-19-25-17-11-5-6-12-18(17)26-20(27-19)24-16-10-4-2-8-14(16)22/h1-12H,(H,23,25)(H,24,26) |
InChI Key |
CWAFCTJERUGQAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NC3=CC=CC=C3Cl)SC(=NC4=CC=CC=C4Cl)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.